

4-Chlorophenylhydrazine hydrochloride CAS number 1073-70-7

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Compound of Interest

Compound Name: 4-Chlorophenylhydrazine
hydrochloride

Cat. No.: B090207

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An In-depth Technical Guide to **4-Chlorophenylhydrazine Hydrochloride** (CAS 1073-70-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine hydrochloride (CAS No. 1073-70-7) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical, agrochemical, and dye manufacturing industries. Its unique reactivity, stemming from the chlorinated phenyl ring and the hydrazine functional group, makes it an essential building block for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

4-Chlorophenylhydrazine hydrochloride is typically a white to pink or light yellow crystalline powder.^{[1][2]} It is soluble in hot water and methanol.^{[1][2]} Its stability and solubility make it a versatile reagent for various chemical reactions.^[1]

Table 1: Physical and Chemical Identifiers

Property	Value	Source(s)
CAS Number	1073-70-7	[1][3]
Molecular Formula	C ₆ H ₇ ClN ₂ ·HCl (or C ₆ H ₈ Cl ₂ N ₂)	[1][3][4]
Molecular Weight	179.05 g/mol (or 179.04 g/mol)	[3][5][6]
Synonyms	1-(4-Chlorophenyl)hydrazine hydrochloride, p-Chlorophenylhydrazine HCl	[1][3][4]
InChI Key	YQVZREHUWCCHHX-UHFFFAOYSA-N	[6]
EC Number	214-030-9	[7]
MDL Number	MFCD00012943	[3]

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	White to red/pink/light yellow crystalline powder	[1][2][3]
Melting Point	210-218 °C; 216 °C (decomposes)	[1][2][3]
Solubility	Soluble in hot water, methanol	[1][2]
Topological Polar Surface Area	38.1 Å ²	[5][6]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	2	[6]
Storage Conditions	Store at 0-8°C, under inert gas. Air sensitive and hygroscopic.	[3]

Table 3: Summary of Spectroscopic Data

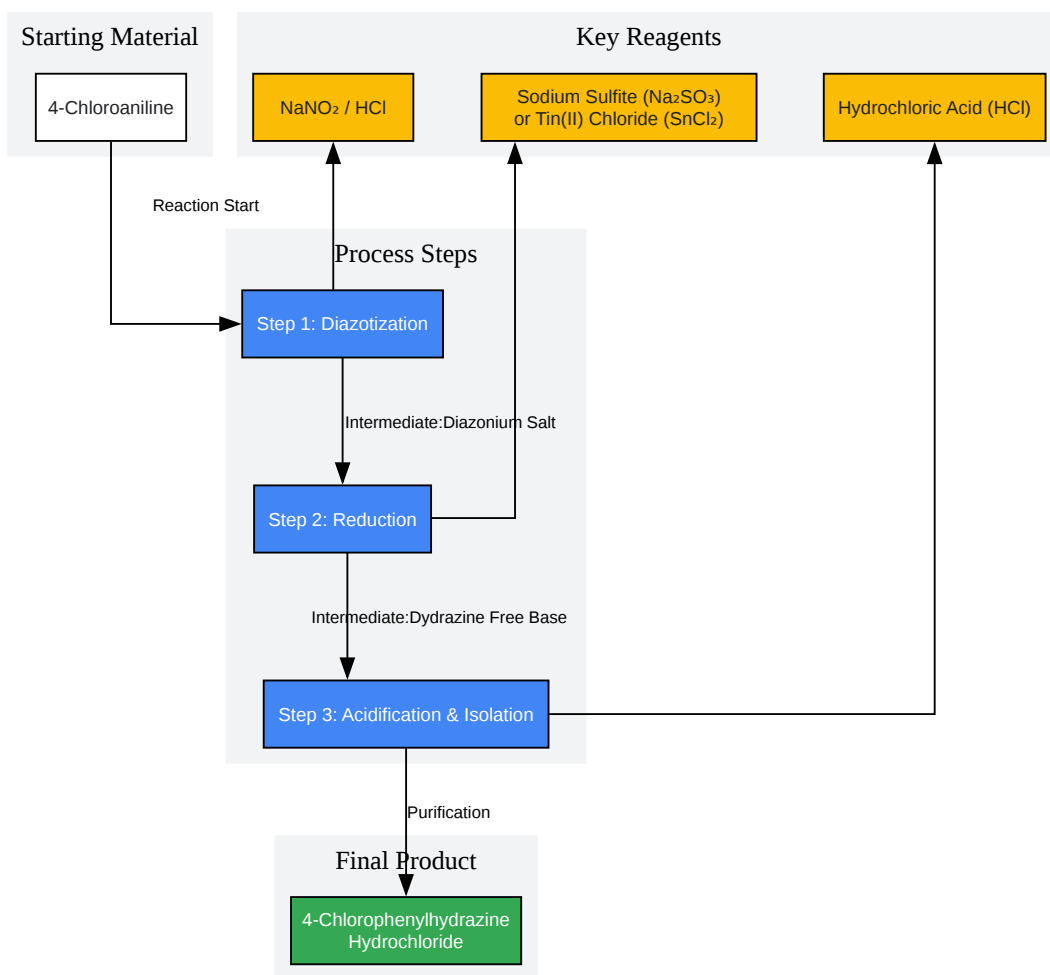
Technique	Data Description	Source(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.00 – 7.02 (d, 2H), 7.32 – 7.34 (d, 2H), 8.46 (s, broad, 1H), 10.34 (d, broad, 3H)	[8]
IR (KBr disc, ν _{max} , cm ⁻¹)	3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7	[8]
ESI-MS	m/z: 142.5 (Calculated for C ₆ H ₇ ClN ₂), 143.3 (Found for [M+H] ⁺)	[8]

Synthesis and Manufacturing

The industrial synthesis of **4-chlorophenylhydrazine hydrochloride** is predominantly achieved via the diazotization of 4-chloroaniline, followed by a reduction step.[1][9][10] This method is scalable and efficient.[1] Alternative routes, aiming to be more environmentally friendly by reducing wastewater, start from 4-bromochlorobenzene and hydrazine hydrate.[11]

Logical Workflow for Synthesis

The primary synthesis route involves converting an aromatic amine into a diazonium salt, which is then reduced to the target hydrazine. This is a foundational process in industrial organic chemistry.



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Caption: General synthesis workflow for 4-Chlorophenylhydrazine HCl.

Experimental Protocol 1: Synthesis via Diazotization of 4-Chloroaniline

This protocol is based on a common laboratory and industrial synthesis method.[\[9\]](#)[\[12\]](#)

- Diazotization Reaction:
 - Suspend 4-chloroaniline (e.g., 38.7 kg) in water (82 kg) in a suitable reaction vessel.[\[12\]](#)
 - Begin stirring and add hydrochloric acid (e.g., 109 kg).[\[12\]](#)
 - Cool the suspension to between -5°C and 10°C in an ice bath.[\[9\]](#)[\[12\]](#)
 - Slowly add a solution of sodium nitrite (NaNO_2) in water dropwise, maintaining the low temperature.[\[9\]](#)[\[12\]](#) The reaction is complete when a starch-iodide paper test turns blue, indicating a slight excess of nitrous acid.[\[12\]](#)
 - Stir the resulting diazonium salt solution for an additional 45-60 minutes at low temperature.[\[9\]](#)[\[12\]](#)
- Reduction Reaction:
 - In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in concentrated HCl or an aqueous solution of ammonium sulfite.[\[9\]](#)[\[12\]](#)
 - Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring. The temperature should be maintained, then gradually raised (e.g., to 50-60°C if using ammonium sulfite) and held for 3-4 hours.[\[9\]](#)[\[12\]](#)
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to induce crystallization.[\[8\]](#)
 - Filter the resulting solid precipitate.[\[9\]](#)
 - Wash the solid with water and a suitable organic solvent like diethyl ether to remove impurities.[\[9\]](#)

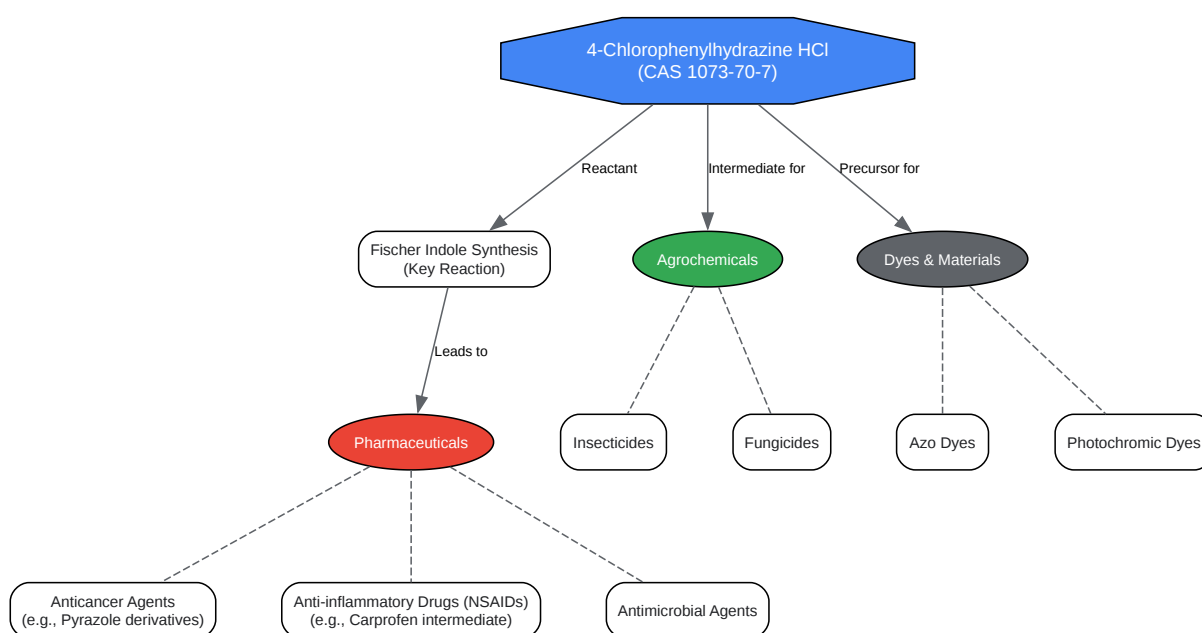
- Dry the purified white to pink crystalline solid under vacuum to yield **4-chlorophenylhydrazine hydrochloride**.^[9]

Key Reactions and Applications

4-Chlorophenylhydrazine hydrochloride is a cornerstone intermediate for synthesizing a wide range of compounds.^{[13][14]} Its primary utility lies in the construction of heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.^{[1][13][15]}

Diagram of Core Applications

This diagram illustrates the role of **4-chlorophenylhydrazine hydrochloride** as a central building block leading to various classes of high-value products.



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Caption: Key application pathways for 4-Chlorophenylhydrazine HCl.

Application in Pharmaceutical Synthesis

This compound is instrumental in synthesizing APIs, particularly heterocyclic compounds like pyrazole and indole derivatives.[1][13] These scaffolds are known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antithrombotic properties.[13][14][15] For instance, it is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Carprofen.[8]

The Fischer Indole Synthesis

The most prominent reaction involving **4-chlorophenylhydrazine hydrochloride** is the Fischer indole synthesis, discovered in 1883.[16] This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[16][17]

Experimental Protocol 2: Fischer Indole Synthesis

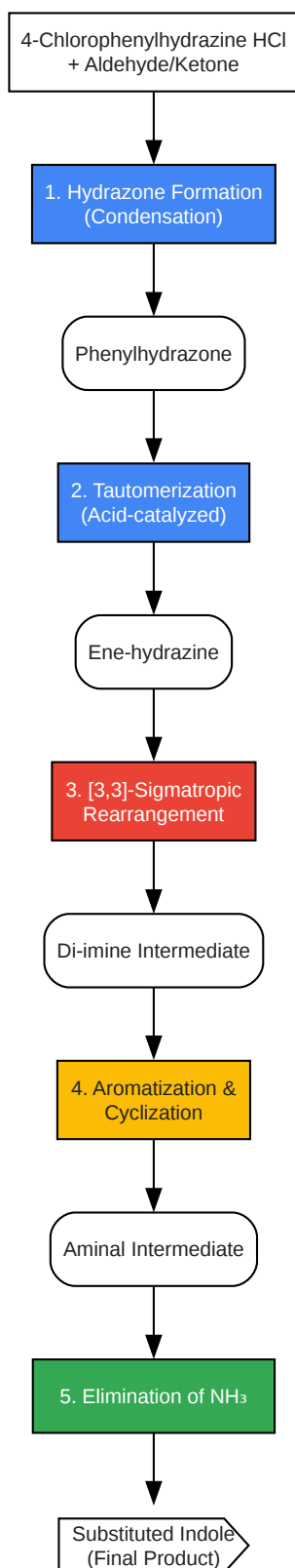
This generalized protocol describes the synthesis of a substituted indole using **4-chlorophenylhydrazine hydrochloride**.

- Hydrazone Formation (Optional Step - can be one-pot):
 - In a reaction flask, dissolve **4-chlorophenylhydrazine hydrochloride** and an equimolar amount of a suitable ketone (e.g., cyclohexanone) in a solvent like acetic acid or ethanol.
 - Heat the mixture to form the corresponding phenylhydrazone intermediate.[18] This step can often be bypassed in a one-pot procedure.[18]
- Cyclization:
 - Add an acid catalyst to the mixture. Catalysts can be Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[16][19]
 - Heat the reaction mixture, often to high temperatures (e.g., 100-250°C), to facilitate the [1,3]-sigmatropic rearrangement and subsequent cyclization.[17][20] The reaction progress can be monitored by TLC or HPLC.
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.

- Add water to precipitate the crude indole product.[\[20\]](#)
- Filter the solid, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified indole derivative.

Workflow: Fischer Indole Synthesis

This diagram visualizes the mechanistic steps of the Fischer Indole Synthesis, a critical reaction for this compound.



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Caption: Mechanistic steps of the Fischer Indole Synthesis.

Safety and Toxicology

Proper handling of **4-chlorophenylhydrazine hydrochloride** is essential due to its hazardous properties. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[\[4\]](#)[\[21\]](#)[\[22\]](#)

Table 4: GHS Hazard Information

Identifier	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[21]
Signal Word	Warning	[4] [21]
Hazard Statements	H302: Harmful if swallowed.	[21]
H312: Harmful in contact with skin.	[21]	
H332: Harmful if inhaled.	[21]	
H315: Causes skin irritation.	[22]	
H319: Causes serious eye irritation.	[22]	
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P501	

Table 5: Toxicological Data

Test	Species	Route	Value	Source(s)
LD ₅₀	Rat	Oral	> 25 - < 200 mg/kg bw	[23]
LD ₅₀	Rat	Dermal	> 500 mg/kg bw	[23]
LC ₅₀	Rat	Inhalation	2.61 mg/L air	[23]
LC ₅₀ (Fish)	Danio rerio	-	~0.15 mg/L (96 h)	[23]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][24]
- Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a protective lab coat.[4][21]
- Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a full-face respirator.[24]
- Handling: Avoid contact with skin, eyes, and clothing.[22] Avoid formation of dust.[21] Keep away from heat and open flames.[4]

Analytical Methods

Quality control and impurity profiling are critical for any chemical intermediate used in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **4-chlorophenylhydrazine hydrochloride**.

A reverse-phase HPLC (RP-HPLC) method has been developed to separate and quantify the target compound from its positional isomers (2-chlorophenylhydrazine and 3-chlorophenylhydrazine) and the primary starting material, 4-chloroaniline.[8]

- Column: Waters X-Bridge C18 or equivalent.[8]
- Detection: PDA detector.[8]
- Significance: This method is crucial for controlling genotoxic impurities and ensuring the quality and consistency of the final drug product.[8]

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